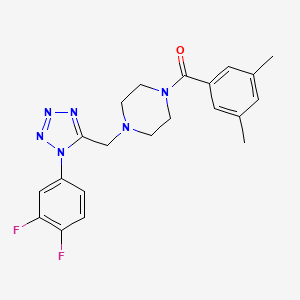
(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3,5-dimethylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3,5-dimethylphenyl)methanone is a useful research compound. Its molecular formula is C21H22F2N6O and its molecular weight is 412.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3,5-dimethylphenyl)methanone is a complex organic molecule notable for its potential therapeutic applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Structural Overview
The molecular structure of the compound includes:
- Tetrazole ring : A five-membered heterocyclic structure known for its bioactivity.
- Piperazine moiety : Often associated with neuroactive compounds.
- Difluorophenyl group : Enhances lipophilicity and metabolic stability.
The molecular formula is C21H22F2N6O with a molecular weight of 412.4 g/mol .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The tetrazole ring may mimic natural substrates, allowing for effective binding to enzyme active sites.
- Receptor Modulation : The piperazine structure can facilitate interaction with neurotransmitter receptors, potentially influencing neurological pathways .
Pharmacological Effects
Research indicates that this compound may exhibit a range of pharmacological activities:
Antitumor Activity
Studies have highlighted the potential of similar piperazine derivatives in targeting cancer cells. For instance, compounds with analogous structures have demonstrated significant inhibitory effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties .
Anti-inflammatory and Analgesic Properties
Computational models and preliminary studies suggest that the compound could act as an anti-inflammatory or analgesic agent. Its structural components are known to correlate with enhanced bioactivity against inflammatory pathways .
Antimicrobial Activity
Piperazine derivatives are frequently investigated for their antimicrobial properties. This compound's structural features may confer similar activity against bacterial and fungal pathogens .
Study 1: Antitumor Efficacy
A study evaluated the efficacy of piperazine derivatives in breast cancer models. The results indicated that compounds structurally related to our target demonstrated significant cytotoxicity against MCF-7 and MDA-MB-231 cell lines, suggesting a similar potential for the compound .
Study 2: Neuropharmacological Assessment
In a neuropharmacological assessment involving piperazine derivatives, compounds showed promise as neuroleptic agents. The study focused on their ability to modulate dopaminergic pathways, which may be relevant for the tetrazole-containing compound's therapeutic applications in neurological disorders .
Data Table: Comparative Biological Activities
Propiedades
IUPAC Name |
[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(3,5-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N6O/c1-14-9-15(2)11-16(10-14)21(30)28-7-5-27(6-8-28)13-20-24-25-26-29(20)17-3-4-18(22)19(23)12-17/h3-4,9-12H,5-8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKCOQHZGFUJBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=C(C=C4)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














